molecular formula C43H49NO15 B021501 Docetaxel Metabolite M4 CAS No. 157067-34-0

Docetaxel Metabolite M4

Cat. No.: B021501
CAS No.: 157067-34-0
M. Wt: 819.8 g/mol
InChI Key: WZZFVRAJNWWNDL-AYORVWLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docetaxel Metabolite M4 is a significant metabolite of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancer. This compound is formed through the metabolic processing of docetaxel in the liver, primarily involving the cytochrome P450 enzyme system . This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of docetaxel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Metabolite M4 involves the metabolic conversion of docetaxel. Docetaxel itself is a semisynthetic derivative of 10-deacetyl baccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). The metabolic pathway includes the oxidation of the tert-butyl group on the side chain at C-13 of docetaxel, leading to the formation of a primary alcohol (M-2), which is further oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is studied and isolated during the metabolic analysis of docetaxel in biological systems. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to identify and quantify this metabolite in biological samples .

Scientific Research Applications

Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of pharmacology and oncology. It is used to study the metabolism and pharmacokinetics of docetaxel, providing insights into the drug’s efficacy and safety profile. Additionally, understanding the formation and behavior of this metabolite helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .

Mechanism of Action

The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. This compound, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .

Comparison with Similar Compounds

  • Paclitaxel
  • Cabazitaxel
  • 10-Deacetyl Baccatin III

Comparison: Docetaxel Metabolite M4 is unique in its specific metabolic pathway and formation from docetaxel. While paclitaxel and cabazitaxel are also taxane derivatives used in cancer treatment, their metabolic profiles and resulting metabolites differ. For instance, paclitaxel undergoes hydroxylation to form different metabolites, and cabazitaxel has a distinct metabolic pathway .

This compound’s formation and identification are crucial for understanding the complete metabolic profile of docetaxel, making it a valuable compound in pharmacological research.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFVRAJNWWNDL-AYORVWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578107
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157067-34-0
Record name RPR-104943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RPR-104943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxel Metabolite M4
Reactant of Route 2
Reactant of Route 2
Docetaxel Metabolite M4
Reactant of Route 3
Reactant of Route 3
Docetaxel Metabolite M4
Reactant of Route 4
Reactant of Route 4
Docetaxel Metabolite M4
Reactant of Route 5
Reactant of Route 5
Docetaxel Metabolite M4
Reactant of Route 6
Reactant of Route 6
Docetaxel Metabolite M4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.